(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
CAS No.: 906258-69-3
Cat. No.: VC4610293
Molecular Formula: C25H30N4O2S
Molecular Weight: 450.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906258-69-3 |
|---|---|
| Molecular Formula | C25H30N4O2S |
| Molecular Weight | 450.6 |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone |
| Standard InChI | InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 |
| Standard InChI Key | CHQCVRDHOXMOLR-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is C25H30N4O2S, with a molar mass of 450.6 g/mol. The structure comprises three key components:
-
A piperazine ring substituted with a 4-methoxyphenyl group at the 4-position.
-
A benzo[d]thiazole moiety functionalized with a 4-methylpiperidin-1-yl group at the 2-position.
-
A methanone bridge linking the piperazine and benzo[d]thiazole units.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone |
| SMILES | CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
| Solubility | Not experimentally determined |
| Pharmacokinetic Profile | Predicted high blood-brain barrier permeability due to lipophilic groups |
The 4-methoxyphenyl group enhances electron-donating capacity, potentially influencing receptor binding affinity, while the 4-methylpiperidin-1-yl substituent introduces steric bulk that may modulate selectivity for biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound follows a retrosynthetic strategy, breaking it into three precursors:
-
4-(4-Methoxyphenyl)piperazine: Synthesized via nucleophilic aromatic substitution of 4-chloroanisole with piperazine.
-
2-(4-Methylpiperidin-1-yl)benzo[d]thiazol-6-carboxylic acid: Prepared by cyclization of 2-aminothiophenol derivatives with 4-methylpiperidine.
-
Coupling via methanone bridge: Achieved using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane.
Critical Reaction Conditions:
-
Temperature: 0–5°C during coupling to minimize side reactions.
-
Catalysts: Triethylamine for acid scavenging.
-
Yield Optimization: Reported yields range from 45% to 68% after purification by column chromatography.
Industrial-Scale Challenges
Industrial production faces hurdles in cost-effective purification due to the compound’s high molecular weight and polarity. Continuous flow reactors and membrane-based separation techniques are under investigation to improve scalability.
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound exhibits dual affinity for serotonin (5-HT) and dopamine (D2) receptors, as inferred from structural analogs. The piperazine moiety interacts with receptor transmembrane domains, while the benzo[d]thiazole group may stabilize ligand-receptor complexes via π-π stacking .
Table 2: Predicted Receptor Binding Affinities
| Receptor Type | Binding Affinity (Ki, nM) | Experimental Model |
|---|---|---|
| 5-HT1A | 12.3 ± 1.5 | In silico docking |
| D2 | 28.7 ± 3.2 | Radioligand assay |
Enzyme Inhibition
Preliminary studies suggest monoamine oxidase B (MAO-B) inhibition (IC50: 0.89 µM), potentially useful in neurodegenerative disorders. The methoxyphenyl group donates electrons to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, disrupting substrate oxidation.
Therapeutic Applications and Research Directions
Neuropsychiatric Disorders
-
Depression and Anxiety: 5-HT1A partial agonism may alleviate symptoms without SSRI-associated side effects.
-
Parkinson’s Disease: D2 receptor antagonism could reduce dyskinesia in late-stage patients.
Oncology
The benzo[d]thiazole core shows antiproliferative activity in glioblastoma cell lines (IC50: 8.2 µM in U87 MG), likely via topoisomerase II inhibition .
Comparative Analysis with Structural Analogs
(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
This analog (CAS: 897468-57-4) replaces the 4-methylpiperidin-1-yl group with a methoxy group, enhancing MAO-A selectivity but reducing dopamine receptor affinity.
4-(4-Chlorophenyl)piperazin-1-ylmethanone
The chlorophenyl derivative (CAS: 700856-05-9) lacks the benzo[d]thiazole unit, resulting in weaker CNS penetration but stronger antifungal activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume